2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-15-10-9-14-12-25(22(23(27)28)20(14)11-15)24(29)30-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14,20-22H,9-13H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGBTBHADOYGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Variations of the Oxo Group
The positional isomer 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid (CAS: 1403766-50-6) shares the same molecular formula and weight as the 6-oxo derivative but differs in the oxo group placement (5-position vs. 6-position). Key differences include:
The oxo position affects hydrogen-bonding networks, as seen in related isoindole derivatives. For example, (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid forms O—H···O hydrogen-bonded chains in its crystal structure, while weaker C—H···π interactions dominate in less polar analogs .
Functional Group Modifications: Fmoc vs. Boc Protection
The Boc (tert-butoxycarbonyl)-protected analog , (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole (CAS: 318502-89-5), differs in both protecting group and functionalization:
However, Fmoc’s UV activity aids in reaction monitoring via HPLC .
Core Scaffold Variations: Furo-Isoindole vs. Octahydro-Isoindole
The furan ring introduces additional rigidity and π-electron density, which may enhance intermolecular interactions in crystallization .
Substituent Effects: Chloro vs. Oxo Derivatives
Chloro and methyl groups increase hydrophobicity, whereas the Fmoc group balances lipophilicity and solubility .
Q & A
Q. What is the role of the Fmoc group in 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid during peptide synthesis?
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine functionality during solid-phase peptide synthesis. It ensures regioselectivity by preventing unwanted side reactions during coupling steps. The Fmoc group is removed under mild basic conditions (e.g., piperidine), allowing sequential peptide elongation. Its stability under acidic conditions makes it ideal for synthesizing isoindole-containing peptides, which mimic natural peptide bonds in enzyme-substrate studies .
Q. How does the bicyclic structure of this compound influence its reactivity in organic synthesis?
The octahydro-isoindole core provides steric rigidity and electronic modulation, stabilizing transition states during ring-forming reactions. The ketone at position 6 can participate in hydrogen bonding or serve as a site for further functionalization (e.g., reduction or nucleophilic addition). This structural framework enhances regioselectivity in peptide coupling reactions and improves resistance to racemization, critical for synthesizing enantiomerically pure peptidomimetics .
Advanced Research Questions
Q. What strategies optimize the multi-step synthesis of this compound to achieve high enantiomeric purity?
Key strategies include:
- Stereoselective cyclization : Using chiral catalysts or enzymes to control stereochemistry at the isoindole ring junctions.
- Orthogonal protection : Sequential protection of carboxylic acid and amine groups to prevent cross-reactivity.
- Flow chemistry : Precise control of temperature and residence time to enhance yield and reduce byproducts. Asymmetric hydrogenation (e.g., rhodium catalysts, as seen in related isoindole syntheses) may further refine enantioselectivity .
Q. How can researchers resolve contradictions in reported biological activities of isoindole derivatives across enzymatic assays?
Discrepancies often arise from assay variability (pH, enzyme isoforms, co-factors). To address this:
- Perform kinetic assays (e.g., Michaelis-Menten analysis) under standardized conditions to quantify binding constants () and catalytic efficiencies ().
- Use X-ray crystallography or NMR to map enzyme-compound interactions, identifying structural determinants of activity. Comparative studies with 5-oxo and 7-oxo analogs (structurally similar compounds) help isolate positional effects on enzyme inhibition .
Q. Which analytical techniques best characterize the stability of this compound under varying storage conditions?
- HPLC-MS : Monitors degradation products and quantifies purity over time.
- Thermal gravimetric analysis (TGA) : Determines decomposition temperatures.
- Dynamic vapor sorption (DVS) : Assesses hygroscopicity and moisture-induced instability.
- Solid-state NMR : Detects polymorphic transitions that may affect solubility or bioavailability. For solution stability, pH-rate profiling identifies optimal storage conditions to minimize hydrolysis .
Q. How does the substitution pattern on the isoindole ring affect binding affinity to proteolytic enzymes?
- Molecular docking simulations : Predict interactions between the 6-oxo group and enzyme active sites (e.g., hydrogen bonding with catalytic residues).
- QSAR studies : Correlate substituent positions (e.g., 2-Fmoc vs. 5-oxo analogs) with inhibitory potency. The 6-oxo group mimics the transition state of peptide hydrolysis, enhancing affinity for peptidases. Modifications at the 2-position influence hydrophobic interactions, as seen in studies of related isoindole derivatives .
Methodological Notes
- Synthesis : Multi-step routes require strict control of reaction parameters (e.g., temperature, solvent polarity) to avoid side reactions.
- Enzymatic assays : Use recombinant enzymes and standardized buffers to ensure reproducibility.
- Structural analysis : Combine X-ray crystallography with molecular dynamics simulations to validate binding modes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
